molecular formula C11H10ClNO3 B11869967 3-Chloro-6-methoxy-1-methyl-1H-indole-2-carboxylic acid

3-Chloro-6-methoxy-1-methyl-1H-indole-2-carboxylic acid

Cat. No.: B11869967
M. Wt: 239.65 g/mol
InChI Key: JGFFSYVGFUMNMW-UHFFFAOYSA-N
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Description

3-Chloro-6-methoxy-1-methyl-1H-indole-2-carboxylic acid (CAS: 1355179-52-0) is a substituted indole derivative with a molecular formula of C₁₁H₁₀ClNO₃ and a molecular weight of 239.65 g/mol . The compound features a chlorine atom at position 3, a methoxy group at position 6, a methyl group at position 1, and a carboxylic acid moiety at position 2.

Properties

Molecular Formula

C11H10ClNO3

Molecular Weight

239.65 g/mol

IUPAC Name

3-chloro-6-methoxy-1-methylindole-2-carboxylic acid

InChI

InChI=1S/C11H10ClNO3/c1-13-8-5-6(16-2)3-4-7(8)9(12)10(13)11(14)15/h3-5H,1-2H3,(H,14,15)

InChI Key

JGFFSYVGFUMNMW-UHFFFAOYSA-N

Canonical SMILES

CN1C2=C(C=CC(=C2)OC)C(=C1C(=O)O)Cl

Origin of Product

United States

Preparation Methods

Reaction Mechanism and Conditions

  • Starting Materials :

    • A substituted phenylhydrazine derivative bearing methoxy and methyl groups at positions 6 and 1, respectively.

    • A ketone or aldehyde precursor with a chlorine atom at position 3 and a carboxylic acid group at position 2.

  • Cyclization :
    Conducted in a polar aprotic solvent (e.g., acetic acid) at 80–100°C for 8–12 hours. Acid catalysts such as HCl or polyphosphoric acid facilitate the formation of the indole core.

  • Post-Functionalization :

    • Methylation : Introduced via dimethyl sulfate or methyl iodide in the presence of a base (e.g., K₂CO₃).

    • Carboxylation : Achieved through carbonation with CO₂ under high pressure or via hydrolysis of a nitrile intermediate.

Key Data :

ParameterValueSource
Cyclization Temperature80–100°C
CatalystHCl (10–15% v/v)
Yield (Crude)60–70%

Nitrotoluene and Diethyl Oxalate Route

A patent-detailed method (CN102020600B) offers a scalable alternative using nitrotoluene and diethyl oxalate as starting materials. This route emphasizes sequential alkylation, cyclization, and hydrolysis steps.

Synthetic Steps

  • Alkylation :

    • Reactants : Nitrotoluene (1 mol) and diethyl oxalate (1.5 mol).

    • Catalyst : Sodium ethylate in ethanol (18% w/v).

    • Conditions : 16-hour reaction under reflux, followed by ethanol removal via distillation.

  • Cyclization :

    • Reactants : Intermediate product (Ⅲ) treated with hydrazine hydrate (3 mol, 80% aqueous solution).

    • Catalyst : Ferrous hydroxide (0.05 mol).

    • Conditions : 80–90°C for 3 hours, monitored by HPLC for reaction completion.

  • Purification :

    • Acidification with 30% HCl to precipitate the crude product.

    • Neutralization with 30% NaOH (pH 7–8), activated carbon treatment, and final acidification to pH 1–2.

Key Data :

ParameterValueSource
Reaction Time (Cyclization)3 hours
Catalyst Loading0.05 mol Fe(OH)₂
Final Yield85–90% (after purification)

Optimization Strategies

Catalytic Efficiency

  • Ferrous Hydroxide : Increasing the catalyst load to 0.1 mol improves cyclization rates but risks over-reduction.

  • Solvent Selection : Ethanol enhances intermediate solubility, while DMF accelerates cyclization at higher temperatures (110°C).

Process Monitoring

  • HPLC Analysis : Critical for detecting reaction endpoints, ensuring >98% conversion before acidification.

Comparative Analysis

MethodAdvantagesLimitations
Fischer Synthesis High regioselectivityMulti-step functionalization
Nitrotoluene Route Scalable, single-pot cyclizationRequires hazardous hydrazine

Chemical Reactions Analysis

Types of Reactions

3-Chloro-6-methoxy-1-methyl-1H-indole-2-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: The chlorine atom at the 3-position can be substituted with other nucleophiles like amines or thiols.

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Medicinal Chemistry

Antiviral Properties
Research has indicated that derivatives of indole, including 3-Chloro-6-methoxy-1-methyl-1H-indole-2-carboxylic acid, exhibit potential antiviral activities. A notable study focused on the synthesis of dipeptide-type inhibitors against SARS-CoV protease, where the indole-2-carbonyl unit was identified as a critical structural feature for enhancing inhibitory potency against viral replication pathways .

Anticancer Properties
Indole derivatives are also being investigated for their anticancer properties. The compound's structure allows it to interact with various molecular targets involved in cancer cell proliferation and apoptosis. For instance, indole-based compounds have shown efficacy in inhibiting cyclin-dependent kinases, which are crucial for cell cycle regulation .

Biological Research

Antifungal Activity
A recent study documented the production and characterization of 6-methoxy-1H-indole-2-carboxylic acid from Bacillus toyonensis, demonstrating its antifungal properties. The compound showed stability under various conditions and was effective against several fungal strains . This suggests that 3-Chloro-6-methoxy-1-methyl-1H-indole-2-carboxylic acid may share similar antifungal mechanisms due to structural similarities.

Mechanism of Action
The mechanism by which this compound exerts its biological effects often involves interaction with specific enzymes or receptors, modulating pathways related to immune response and cell growth. Understanding these interactions can lead to the development of new therapeutic agents targeting diseases such as cancer and viral infections.

Industrial Applications

Synthesis of Dyes and Pigments
In addition to its biological applications, 3-Chloro-6-methoxy-1-methyl-1H-indole-2-carboxylic acid is utilized in the synthesis of various industrial chemicals, including dyes and pigments. Its ability to form stable complexes with metal ions makes it valuable in producing colorants used in textiles and coatings.

Compound NameActivity TypeIC50/Activity LevelReference
3-Chloro-6-methoxy-1-methyl-1H-indole-2-carboxylic acidAntiviralTBD
6-Methoxy-1H-indole-2-carboxylic acidAntifungalEffective
Indole DerivativesAnticancerVarious (0.006 - 0.39 μM)

Table 2: Synthesis Methods Overview

StepDescription
MethoxylationIntroduction of methoxy group at the 6-position using sodium methoxide
MethylationMethyl group introduced at the 1-position using methyl iodide
CarboxylationCarboxylic acid group introduced at the 2-position through high-pressure CO2 reaction

Mechanism of Action

The mechanism of action of 3-Chloro-6-methoxy-1-methyl-1H-indole-2-carboxylic acid involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural and physicochemical differences between 3-chloro-6-methoxy-1-methyl-1H-indole-2-carboxylic acid and its analogs:

Compound Name Substituents (Positions) Molecular Formula Molecular Weight Notable Properties/Applications References
3-Chloro-6-methoxy-1-methyl-1H-indole-2-carboxylic acid Cl (3), OMe (6), Me (1), COOH (2) C₁₁H₁₀ClNO₃ 239.65 Target compound; structural uniqueness in substituent positioning.
6-Chloro-5-methoxy-3-methyl-1H-indole-2-carboxylic acid Cl (6), OMe (5), Me (3), COOH (2) C₁₁H₁₀ClNO₃ 239.66 Positional isomer; methoxy at C5 alters electronic distribution.
6-Chloro-1-methyl-1H-indole-2-carboxylic acid Cl (6), Me (1), COOH (2) C₁₀H₈ClNO₂ 209.63 Lacks methoxy group; reduced polarity.
7-Chloro-3-methyl-1H-indole-2-carboxylic acid Cl (7), Me (3), COOH (2) C₁₀H₈ClNO₂ 209.63 Chlorine at C7 may reduce steric hindrance.
3-Ethyl-6-chloro-1H-indole-2-carboxylic acid Et (3), Cl (6), COOH (2) C₁₁H₁₀ClNO₂ 223.10 Ethyl group increases lipophilicity. Melting point: 193–195°C.

Key Observations:

Chlorine at C3 (target) vs. C6/C7 (analogs) alters steric and electronic profiles, affecting reactivity and binding interactions .

Functional Group Modifications :

  • Ethyl vs. Methyl : The ethyl substituent in 3-ethyl-6-chloro-1H-indole-2-carboxylic acid increases molecular weight and lipophilicity, which may influence membrane permeability in biological systems .
  • Carboxylic Acid vs. Ester : Methyl esters (e.g., methyl 6-chloro-1H-indole-3-carboxylate) are common prodrug forms, offering improved bioavailability compared to free carboxylic acids .

Synthetic Routes :

  • Chlorination using N-chlorosuccinimide () and acylation with thionyl chloride () are standard methods for introducing chloro and carbonyl groups in indole derivatives.
  • Hydrolysis of esters (e.g., methyl 3-ethyl-6-chloro-1H-indole-2-carboxylate) to carboxylic acids is a critical step for generating bioactive analogs .

Safety and Handling :

  • Analogs like 7-chloro-3-methyl-1H-indole-2-carboxylic acid are classified for R&D use only , highlighting the need for cautious handling during synthesis .

Biological Activity

3-Chloro-6-methoxy-1-methyl-1H-indole-2-carboxylic acid is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article aims to provide a comprehensive overview of its biological activity, including antibacterial, antifungal, anticancer properties, and its mechanism of action based on recent research findings.

The compound has the following chemical properties:

  • Molecular Formula : C10_{10}H9_{9}ClN\O3_{3}
  • Molecular Weight : 229.64 g/mol
  • CAS Number : 16732-73-3
  • Log P (octanol-water partition coefficient) : 1.36, indicating moderate lipophilicity which facilitates membrane permeability .

Biological Activity Overview

Recent studies have highlighted various biological activities associated with this compound:

Antibacterial Activity

3-Chloro-6-methoxy-1-methyl-1H-indole-2-carboxylic acid exhibits significant antibacterial properties against various strains of bacteria, including:

  • Staphylococcus aureus (including MRSA)
  • Escherichia coli

In a study assessing its minimum inhibitory concentration (MIC), the compound demonstrated an MIC of 3.90 µg/mL against Staphylococcus aureus ATCC 25923 and an even lower MIC against MRSA strains, showcasing its potential as an effective antibacterial agent .

Antifungal Activity

The compound has also shown promising antifungal activity. A study identified it as an antifungal agent produced by Bacillus toyonensis, demonstrating effectiveness against pathogenic fungi such as:

  • Candida albicans
  • Aspergillus niger

The antifungal activity was optimized using response surface methodology, leading to a significant increase in production yield and stability across varying pH levels and temperatures .

Anticancer Activity

Research indicates that 3-Chloro-6-methoxy-1-methyl-1H-indole-2-carboxylic acid may possess anticancer properties. In vitro studies have shown that it can induce apoptosis in cancer cell lines through mechanisms such as caspase activation and reactive oxygen species (ROS) formation . Notably, compounds derived from indole structures are frequently studied for their potential in cancer therapy due to their ability to modulate various cellular pathways.

The mechanisms through which 3-Chloro-6-methoxy-1-methyl-1H-indole-2-carboxylic acid exerts its biological effects include:

  • DNA Interaction : Some studies suggest that indole derivatives can intercalate with DNA, disrupting replication and transcription processes.
  • Caspase Activation : Induction of apoptosis in cancer cells is often mediated through caspase pathways, leading to programmed cell death.
  • Oxidative Stress : The generation of ROS can lead to cellular damage and apoptosis in cancer cells, providing a potential therapeutic strategy for targeting tumors .

Data Summary Table

Biological ActivityTarget Organism/Cell LineMIC (µg/mL)Mechanism
AntibacterialStaphylococcus aureus3.90DNA Intercalation
AntifungalCandida albicansNot specifiedMembrane Disruption
AnticancerA549 CellsNot specifiedApoptosis Induction

Case Studies

A notable case study involved the synthesis and evaluation of indole derivatives, including 3-Chloro-6-methoxy-1-methyl-1H-indole-2-carboxylic acid. The study revealed that these compounds exhibited selective cytotoxicity towards cancer cells while sparing normal cells, highlighting their potential for therapeutic applications without significant side effects .

Q & A

Q. What are the key synthetic strategies for synthesizing 3-Chloro-6-methoxy-1-methyl-1H-indole-2-carboxylic acid?

A common approach involves sequential functionalization of the indole core. For example, methyl and methoxy groups can be introduced via alkylation or nucleophilic substitution at positions 1 and 6, respectively. Chlorination at position 3 may employ reagents like N-chlorosuccinimide under controlled conditions. Carboxylic acid formation often follows ester hydrolysis using alcoholic potassium hydroxide, as demonstrated in analogous indole-carboxylic acid syntheses . Optimization of reaction conditions (e.g., solvent, temperature) is critical to minimize side reactions, such as over-chlorination or ester saponification.

Q. How can spectroscopic techniques confirm the structure of this compound?

  • NMR : 1H^1H NMR can confirm substituent positions via coupling patterns (e.g., methoxy protons as a singlet at ~3.8 ppm; methyl groups at ~3.7 ppm). 13C^{13}C NMR identifies carbonyl carbons (~170 ppm) and aromatic carbons.
  • Mass Spectrometry : High-resolution MS (HRMS) verifies molecular weight (e.g., C11_{11}H10_{10}ClNO3_3 requires m/z 239.0352).
  • IR : A strong absorption band near 1680–1700 cm1^{-1} confirms the carboxylic acid group. Cross-referencing with crystallographic data (if available) enhances structural validation .

Q. What are the stability considerations for this compound under laboratory storage conditions?

Indole derivatives with electron-withdrawing groups (e.g., Cl) are generally stable at room temperature but may degrade under prolonged exposure to light or moisture. Storage in amber vials under inert gas (N2_2 or Ar) at –20°C is recommended. Stability tests via HPLC or TLC over time can detect decomposition products .

Advanced Research Questions

Q. How do reaction conditions influence the yield of 3-Chloro-6-methoxy-1-methyl-1H-indole-2-carboxylic acid?

  • Chlorination Step : Excess chlorinating agents (e.g., Cl2_2 gas) can lead to di- or tri-chlorinated byproducts. Controlled addition at 0–5°C improves selectivity .
  • Ester Hydrolysis : Alkaline conditions (e.g., KOH in ethanol) must balance reaction time to avoid decarboxylation. Microwave-assisted hydrolysis can reduce time and improve yield .
  • Solvent Choice : Polar aprotic solvents (e.g., DMF) enhance solubility but may require post-reaction purification to remove traces.

Q. What analytical challenges arise in resolving contradictory melting point data for this compound?

Discrepancies in reported melting points (e.g., 199–201°C vs. 208°C in similar indole-carboxylic acids) may stem from:

  • Polymorphism : Different crystalline forms due to recrystallization solvents (e.g., water vs. ethanol).
  • Purity : Residual solvents or unreacted intermediates lower observed melting points. Differential Scanning Calorimetry (DSC) and X-ray Powder Diffraction (XRPD) can identify polymorphs, while elemental analysis ensures purity .

Q. How can computational methods predict the reactivity of this compound in nucleophilic substitution reactions?

Density Functional Theory (DFT) calculations can map electron density distributions to identify reactive sites. For example:

  • The C-3 chloro group’s electrophilicity can be quantified via Fukui indices.
  • Substituent effects (methoxy, methyl) on aromatic ring activation/deactivation can be modeled using Hammett parameters. Such predictions guide experimental design for functionalization (e.g., Suzuki couplings at C-5) .

Q. What strategies address low solubility in biological assays?

  • Prodrug Design : Esterification of the carboxylic acid (e.g., ethyl ester) improves lipophilicity.
  • Co-solvents : DMSO (<1% v/v) or cyclodextrin inclusion complexes enhance aqueous solubility without denaturing proteins.
  • Structural Analogues : Introducing hydrophilic groups (e.g., hydroxyl at C-4) balances solubility and activity .

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